molecular formula C6H9F3O B6307056 1,1,1-Trifluoro-4-methylpentan-3-one CAS No. 82929-55-3

1,1,1-Trifluoro-4-methylpentan-3-one

Cat. No. B6307056
CAS RN: 82929-55-3
M. Wt: 154.13 g/mol
InChI Key: HMDRYDOGLSACSY-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-4-methylpentan-3-one, also known as 3-trifluoromethyl-1-pentanone, is a highly fluorinated organic compound that has a wide range of applications in scientific research and laboratory experiments. It is a colorless liquid with a low boiling point and a pleasant odor. This compound has been studied extensively due to its unique properties and potential applications.

Scientific Research Applications

1,1,1-Trifluoro-4-methylpentan-3-one has a wide range of applications in scientific research. It has been used as a solvent for a variety of organic reactions, including the synthesis of heterocyclic compounds, organometallic compounds, and polymersization reactions. It is also used as a reagent in the synthesis of a wide range of pharmaceuticals, agrochemicals, and materials. Additionally, it is used in the synthesis of fluoropolymers and fluorinated monomers.

Mechanism of Action

1,1,1-Trifluoro-4-methylpentan-3-one is a highly fluorinated compound that has a unique mechanism of action. It is believed to act as a Lewis acid, which means that it can form strong bonds with electron-rich molecules. This property makes it useful in a variety of organic reactions, as it can be used to activate substrates and facilitate the formation of new bonds. Additionally, this compound has been shown to be an effective catalyst for a variety of reactions, including the reduction of carbon-carbon double bonds and the formation of cyclopropanes.
Biochemical and Physiological Effects
1,1,1-Trifluoro-4-methylpentan-3-one has been studied extensively for its potential biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to have anti-inflammatory and anti-allergic effects, as well as to reduce the release of histamine from mast cells. It has also been shown to have a protective effect against oxidative stress.

Advantages and Limitations for Lab Experiments

1,1,1-Trifluoro-4-methylpentan-3-one has several advantages and limitations for use in lab experiments. One of the main advantages of this compound is its low boiling point, which makes it easy to handle and store. Additionally, it is highly soluble in a variety of organic solvents, which makes it suitable for a wide range of reactions. However, this compound can be toxic if inhaled or ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to use appropriate safety precautions when handling this compound.

Future Directions

1,1,1-Trifluoro-4-methylpentan-3-one has a wide range of potential applications in scientific research and laboratory experiments. Future research should focus on exploring the potential therapeutic applications of this compound, as well as its potential as an industrial solvent. Additionally, further research should be conducted to better understand the mechanism of action of this compound, as well as its biochemical and physiological effects. Finally, further studies should be conducted to explore the potential advantages and limitations of this compound for use in lab experiments.

Synthesis Methods

1,1,1-Trifluoro-4-methylpentan-3-one can be synthesized via several methods. One of the most common methods is the reaction of trifluoromethyl chloride with 1-pentanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 1,1,1-trifluoro-4-methylpentan-3-one and hydrochloric acid as the by-products. Other methods of synthesis include the reaction of trifluoromethyl iodide and 1-pentanol, the reaction of trifluoromethyl sulfonyl chloride and 1-pentanol, and the reaction of trifluoromethyl bromide and 1-pentanol.

properties

IUPAC Name

1,1,1-trifluoro-4-methylpentan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O/c1-4(2)5(10)3-6(7,8)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMDRYDOGLSACSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoro-4-methyl-3-pentanone

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